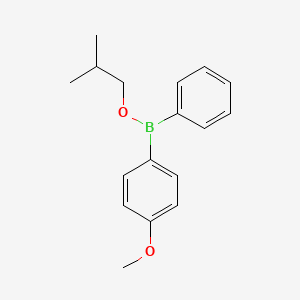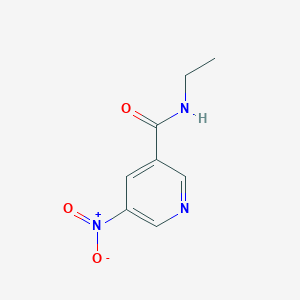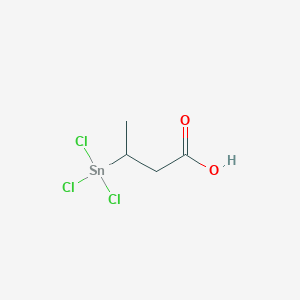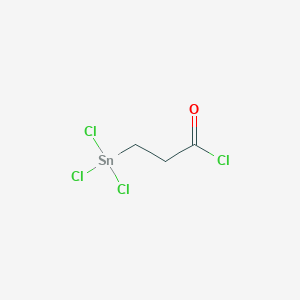
2,2,4-Triethyl-N-hydroxyoctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Triethyl-N-hydroxyoctanamide is an organic compound with the molecular formula C14H29NO2. It consists of 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triethyl-N-hydroxyoctanamide typically involves the reaction of octanoic acid with triethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is obtained through distillation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Triethyl-N-hydroxyoctanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated products.
Aplicaciones Científicas De Investigación
2,2,4-Triethyl-N-hydroxyoctanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2,2,4-Triethyl-N-hydroxyoctanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Triethyl-N-hydroxyhexanamide: Similar structure but with a shorter carbon chain.
2,2,4-Triethyl-N-hydroxydecanamide: Similar structure but with a longer carbon chain.
2,2,4-Triethyl-N-hydroxybutanamide: Similar structure but with a much shorter carbon chain.
Uniqueness
2,2,4-Triethyl-N-hydroxyoctanamide is unique due to its specific carbon chain length and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
Propiedades
Número CAS |
60631-07-4 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
2,2,4-triethyl-N-hydroxyoctanamide |
InChI |
InChI=1S/C14H29NO2/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(16)15-17/h12,17H,5-11H2,1-4H3,(H,15,16) |
Clave InChI |
OPOPTXYBSHDZOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(CC)(CC)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)



![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
